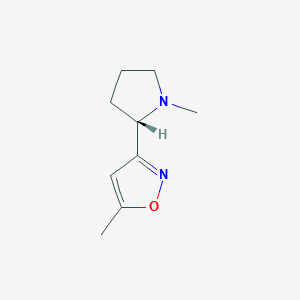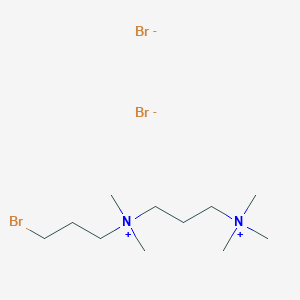
N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide, also known as MitoBRON, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been shown to possess unique properties that make it useful in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide is not fully understood. However, it is believed that this compound works by selectively accumulating in the mitochondria of cells and disrupting mitochondrial function. N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide has been shown to induce mitochondrial depolarization and inhibit mitochondrial respiration, which can lead to the activation of cell death pathways.
Biochemische Und Physiologische Effekte
N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function. N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide has also been shown to protect against ischemia-reperfusion injury in the heart by reducing oxidative stress and preserving mitochondrial function. Additionally, N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide in lab experiments is its ability to selectively accumulate in the mitochondria of cells. This makes it useful in studying mitochondrial function and dysfunction. Another advantage of using N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide is its ability to induce apoptosis in cancer cells, which makes it useful in developing new cancer therapies. However, one of the main limitations of using N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide is its potential toxicity. This compound can induce cell death in both cancer and non-cancer cells, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide. One potential direction is the development of new cancer therapies that utilize N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide. Another potential direction is the investigation of the role of mitochondria in various diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide and its potential toxicity in different cell types.
Conclusion
In conclusion, N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been shown to selectively accumulate in the mitochondria of cells and disrupt mitochondrial function, which makes it useful in studying mitochondrial function and dysfunction. N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide has various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for research involving N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide, and further research is needed to fully understand its potential applications in the field of medicine.
Synthesemethoden
The synthesis of N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide involves the reaction of N,N,N',N'-tetramethyl-1,3-propanediamine with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with hydrobromic acid to obtain the final product, N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide. The yield of this reaction is typically around 50-60%, and the purity of the final product can be determined using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide has been shown to have various applications in scientific research. One of the most significant applications is its use as a mitochondrial-targeting agent. N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide can selectively accumulate in the mitochondria of cells, which makes it useful in studying mitochondrial function and dysfunction. This compound has been used in various studies to investigate the role of mitochondria in diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
159650-65-4 |
|---|---|
Produktname |
N-(3-Bromopropyl)-N,N,N',N',N'-pentamethyl-1,3-propanediaminium dibromide |
Molekularformel |
C11H27Br3N2 |
Molekulargewicht |
427.06 g/mol |
IUPAC-Name |
3-bromopropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium;dibromide |
InChI |
InChI=1S/C11H27BrN2.2BrH/c1-13(2,3)9-7-11-14(4,5)10-6-8-12;;/h6-11H2,1-5H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
XEIMZVIKPOLJES-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCC[N+](C)(C)CCCBr.[Br-].[Br-] |
Kanonische SMILES |
C[N+](C)(C)CCC[N+](C)(C)CCCBr.[Br-].[Br-] |
Synonyme |
N-(3-bromopropyl)-N,N,N'N',N'-pentamethyl-1,3-propanediammonium TAP2-1,3-propanedi(ammonium bromide) TAP2-B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



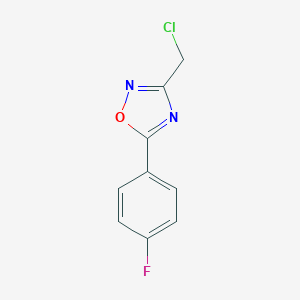
![Furo[2,3-b]pyridin-5-ol](/img/structure/B61338.png)
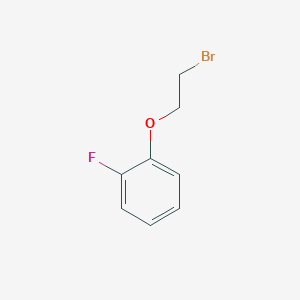
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1R,2R,4R)-(9CI)](/img/structure/B61343.png)
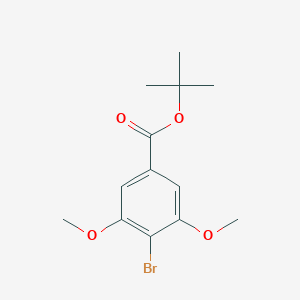
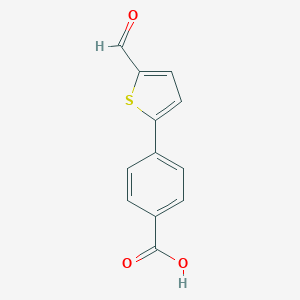
![[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,5R,6R,7R,9R,11E,13S,14R)-14-ethyl-13-hydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] benzoate](/img/structure/B61352.png)
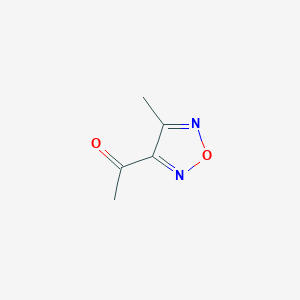
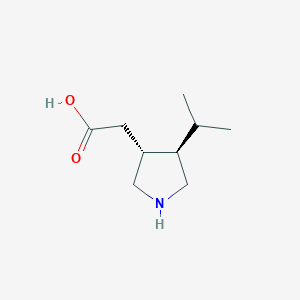
![[(1-methyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B61358.png)
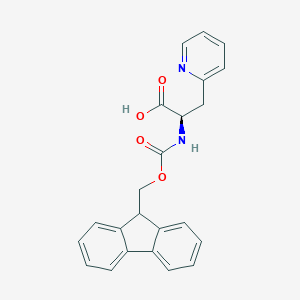
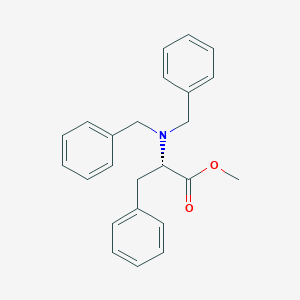
![2-Methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B61364.png)
